molecular formula C17H30N2O3 B2554004 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide CAS No. 1396792-44-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

Cat. No.: B2554004
CAS No.: 1396792-44-1
M. Wt: 310.438
InChI Key: SBJUIFTZFOROHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is an oxalamide derivative characterized by a cyclohexene-substituted ethyl group at the N1 position and a hydroxylated, branched alkyl chain (3-hydroxy-4,4-dimethylpentyl) at the N2 position. The cyclohexene moiety introduces hydrophobicity and conformational flexibility, while the hydroxyl group may enhance solubility and metabolic interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJUIFTZFOROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The target compound’s cyclohexene and branched alkyl chain likely confer higher hydrophobicity compared to aromatic analogs like S336 or compound 17, which contain polar methoxy or pyridyl groups .

Thermodynamic and Solubility Properties

  • Ethyl N-phenyloxalamate : Lacks intramolecular HB, resulting in lower ΔH° and ΔS°.

For the target compound, the hydroxyl group at N2 may form intramolecular HB with the oxalamide carbonyl, similar to compound 3 in . This could reduce solubility compared to non-HB analogs but improve stability in hydrophobic environments.

Metabolic Stability and Enzyme Interactions

  • S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Metabolized via ester hydrolysis, unlike oxalamides .
  • Target Compound : The hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation), contrasting with S336’s methoxy and pyridyl groups, which resist hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.